Cas no 343376-03-4 (3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide)
![3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide structure](https://ja.kuujia.com/images/noimg.png)
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide 化学的及び物理的性質
名前と識別子
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- 3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide
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計算された属性
- せいみつぶんしりょう: 316.049
- どういたいしつりょう: 316.049
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 368
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI73803-500mg |
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide |
343376-03-4 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI73803-1mg |
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide |
343376-03-4 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI73803-1g |
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide |
343376-03-4 | >90% | 1g |
$1295.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652180-5mg |
3-((3-(Trifluoromethyl)benzyl)oxy)thiophene-2-carbohydrazide |
343376-03-4 | 98% | 5mg |
¥448.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652180-1mg |
3-((3-(Trifluoromethyl)benzyl)oxy)thiophene-2-carbohydrazide |
343376-03-4 | 98% | 1mg |
¥364.00 | 2024-05-17 | |
Key Organics Ltd | 7D-053-5G |
3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide |
343376-03-4 | >90% | 5g |
£3080.00 | 2023-09-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00886256-1g |
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide |
343376-03-4 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
Key Organics Ltd | 7D-053-10MG |
3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide |
343376-03-4 | >90% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | 7D-053-5MG |
3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarbohydrazide |
343376-03-4 | >90% | 5mg |
£46.00 | 2023-09-08 | |
A2B Chem LLC | AI73803-10mg |
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide |
343376-03-4 | >90% | 10mg |
$240.00 | 2024-04-20 |
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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7. Book reviews
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazideに関する追加情報
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide (CAS No. 343376-03-4): An Overview
3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide (CAS No. 343376-03-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The trifluoromethyl group in the compound's structure is a key functional group that imparts significant stability and enhances the lipophilicity of the molecule. This characteristic makes it an attractive candidate for drug development, particularly in the context of improving pharmacokinetic properties and bioavailability. The methoxy group attached to the phenyl ring further contributes to the compound's stability and solubility, making it suitable for various pharmaceutical applications.
Recent studies have highlighted the potential of 3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action is believed to involve the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.
In addition to its antitumor properties, 3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide has also shown promise in the treatment of inflammatory diseases. A research team from the University of California, San Francisco, reported that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that it could be a valuable therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.
The structural uniqueness of 3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide has also led to its exploration as a lead compound for drug discovery. Researchers are actively investigating its derivatives to optimize its pharmacological properties and enhance its therapeutic potential. One such derivative, which incorporates an additional hydroxyl group on the thiophene ring, has shown improved solubility and enhanced biological activity in preclinical studies.
The synthesis of 3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide involves a multi-step process that includes the formation of the thiophene core, introduction of the trifluoromethyl group, and attachment of the methoxy substituent. The final step involves the coupling with hydrazine to form the carbohydrazide moiety. The synthetic route is well-documented in the literature and can be adapted for large-scale production if required.
In terms of safety and toxicity, preliminary studies have indicated that 3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its safety profile and potential side effects. Preclinical toxicology studies are currently underway to evaluate its long-term safety and efficacy.
The future prospects for 3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide are promising. Ongoing clinical trials are exploring its potential as a treatment for various cancers and inflammatory diseases. Additionally, researchers are investigating its use in combination with other therapeutic agents to enhance treatment outcomes and reduce side effects.
In conclusion, 3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide (CAS No. 343376-03-4) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development. As more studies are conducted, it is likely that this compound will play a significant role in advancing our understanding and treatment of various diseases.
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